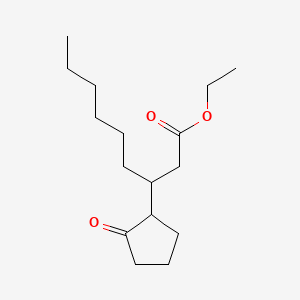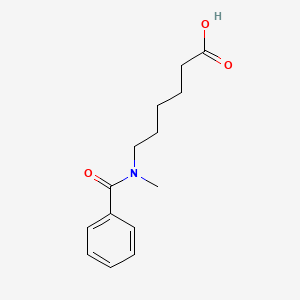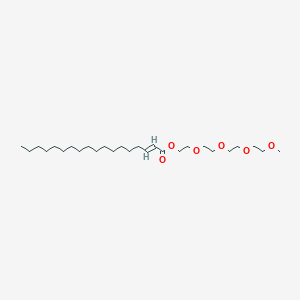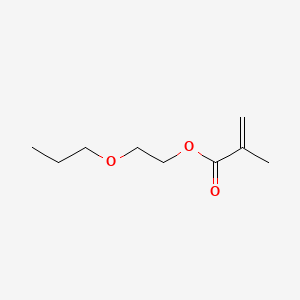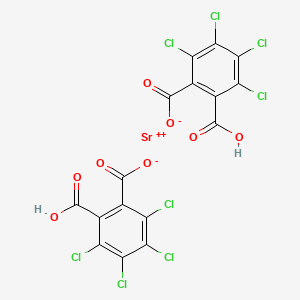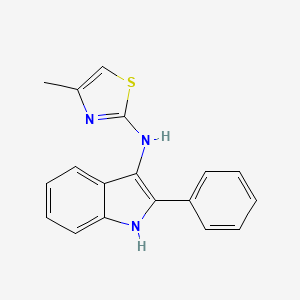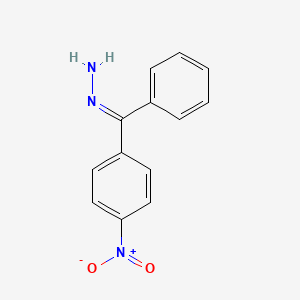
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is a complex organic compound with a unique structure that includes a hydrazone functional group and a hydroxy(oxido)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone typically involves the reaction of 4-(hydroxy(oxido)amino)benzaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with biological molecules, while the hydrazone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-(phenylcarbohydrazonoyl)benzeneamine oxide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(E)-(4-(Hydroxy(oxido)amino)phenyl)(phenyl)methanone hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
58234-06-3 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(E)-[(4-nitrophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11N3O2/c14-15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)16(17)18/h1-9H,14H2/b15-13+ |
InChI Key |
ARSSUZJVIWVJEZ-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



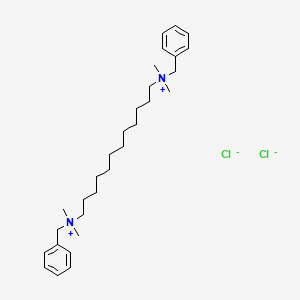
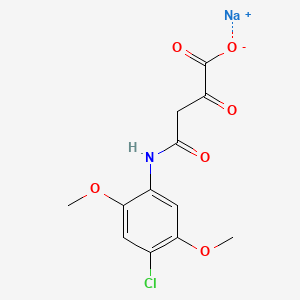
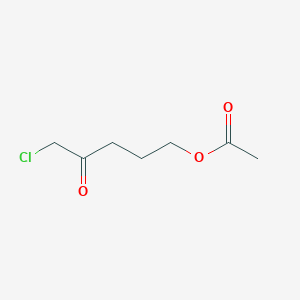
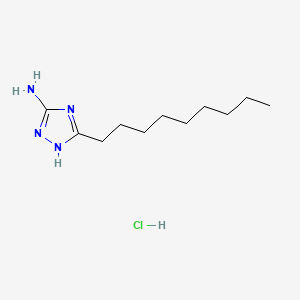
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
